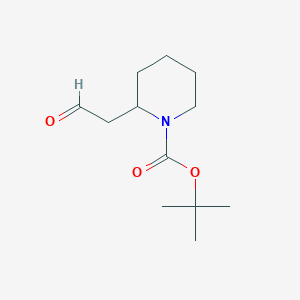

Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUHJQDNBOTMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440770 | |

| Record name | Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170491-61-9 | |

| Record name | Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights.

Introduction: A Versatile Piperidine Intermediate

This compound, a piperidine derivative featuring a Boc-protected nitrogen and an aldehyde functionality at the 2-position, is a valuable intermediate in the synthesis of complex molecular architectures. Its unique structural features, combining a reactive aldehyde with a protected secondary amine, make it a cornerstone in the construction of various heterocyclic systems and pharmacologically active molecules.

The strategic placement of the oxoethyl group at the C2 position of the piperidine ring offers distinct synthetic advantages, enabling a range of transformations, most notably reductive aminations, to introduce diverse functionalities. This has led to its prominent role in the development of novel therapeutics, particularly as a scaffold for CXCR4 antagonists, which are under investigation for their potential in treating cancer, inflammatory diseases, and HIV.[1][2]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, offering a robust resource for scientists working at the forefront of chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Core Properties

| Property | Value | Source |

| CAS Number | 170491-61-9 (Racemate) | [3] |

| Molecular Formula | C₁₂H₂₁NO₃ | [4] |

| Molecular Weight | 227.30 g/mol | [4] |

| Appearance | Colorless to yellow oil/solid | [5] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Note: Due to the prevalence of its 4-isomer in commercial databases, specific physical constants like melting and boiling points for the 2-isomer are not widely reported. Researchers should rely on in-lab characterization.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

Mass Spectrometry (GC-MS):

The mass spectrum provides confirmation of the molecular weight.

-

Molecular Ion (M⁺): m/z = 227.1521[6]

Infrared (IR) Spectroscopy:

The IR spectrum reveals the presence of key functional groups.

-

ν(C=O) of aldehyde: ~1725 cm⁻¹

-

ν(C=O) of carbamate: ~1690 cm⁻¹

-

ν(C-H) of aldehyde: ~2720 cm⁻¹ and ~2820 cm⁻¹ (characteristic Fermi doublet)

-

ν(C-H) of alkanes: ~2850-2980 cm⁻¹

(Predicted values based on typical functional group frequencies)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information.

-

¹H NMR (CDCl₃):

-

Aldehydic proton (-CHO): A singlet or triplet around δ 9.5-9.8 ppm.

-

Protons on the carbon alpha to the aldehyde (-CH₂CHO): A multiplet around δ 2.4-2.7 ppm.

-

Protons on the piperidine ring: A complex series of multiplets between δ 1.2-4.2 ppm.

-

Tert-butyl protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.45 ppm.[5]

-

-

¹³C NMR (CDCl₃):

-

Aldehydic carbon (-CHO): A resonance around δ 200-203 ppm.

-

Carbamate carbonyl carbon (-OC=O): A resonance around δ 155 ppm.

-

Quaternary carbon of the tert-butyl group (-C(CH₃)₃): A resonance around δ 80 ppm.

-

Carbons of the piperidine ring and the ethyl side chain: Resonances in the aliphatic region (δ 20-60 ppm).

-

Methyl carbons of the tert-butyl group (-C(CH₃)₃): A resonance around δ 28 ppm.[5]

-

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Several mild oxidation methods are suitable for this transformation, with Swern and Dess-Martin periodinane (DMP) oxidations being the most frequently employed due to their high efficiency and compatibility with the Boc-protecting group.

Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a reliable method for the oxidation of N-Boc-2-piperidineethanol to the target aldehyde.

Materials:

-

N-Boc-2-piperidineethanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-piperidineethanol (1.0 equivalent) in anhydrous DCM.

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 equivalents) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Choices:

-

Anhydrous Conditions: DMP is moisture-sensitive, and anhydrous conditions prevent its decomposition and ensure efficient oxidation.

-

Inert Atmosphere: While not strictly necessary for all DMP oxidations, an inert atmosphere is good practice to prevent any potential side reactions, especially with sensitive substrates.

-

Quenching with NaHCO₃ and Na₂S₂O₃: Sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, while sodium thiosulfate reduces any remaining DMP and iodine species.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the primary site of its chemical reactivity, making it a versatile precursor for a variety of synthetic transformations.

Reductive Amination

Reductive amination is the most significant reaction of this compound, providing a straightforward route to 2-substituted piperidines with diverse amine functionalities. This reaction involves the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[7][8][9][10][11]

Sources

- 1. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

The Synthetic Keystone: A Technical Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Piperidine Aldehyde

In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of bioactive molecules and approved drugs underscores its significance as a privileged structure. Within this class of heterocycles, tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-2-piperidineacetaldehyde, emerges as a highly valuable and versatile synthetic intermediate.

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound. We will delve into the mechanistic underpinnings of its preparation, offer a detailed experimental protocol, and explore its strategic application in the synthesis of complex molecular architectures, most notably in the development of potent CXCR4 antagonists. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable insights to leverage this key building block in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The structural features of this compound—a chiral center at the 2-position of the piperidine ring, a reactive aldehyde functionality, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group—dictate its reactivity and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | |

| Molecular Weight | 227.30 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| CAS Number | 170491-61-9 |

Note: Some properties listed are for the isomeric tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate due to a greater availability of public data for this isomer. The properties are expected to be very similar for the 2-substituted isomer.

Synthesis of this compound: A Two-Step Approach

The most logical and commonly employed synthetic route to this compound involves a two-step sequence starting from commercially available 2-piperidineethanol. This strategy hinges on the initial protection of the secondary amine followed by the selective oxidation of the primary alcohol to the desired aldehyde.

}

Synthetic workflow for this compound.

Part 1: N-Boc Protection of 2-Piperidineethanol

The initial step involves the protection of the nucleophilic secondary amine of 2-piperidineethanol with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation that serves two primary purposes: it prevents unwanted side reactions of the amine in the subsequent oxidation step and it enhances the solubility of the piperidine derivative in organic solvents, simplifying purification.

The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the acidic byproduct, tert-butanol, and carbonic acid. The choice of solvent is flexible, with dichloromethane (DCM) and tetrahydrofuran (THF) being common options.

Experimental Protocol: Synthesis of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

-

To a solution of 2-piperidineethanol (1.0 eq.) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.

Part 2: Selective Oxidation to the Aldehyde

The second and final step is the selective oxidation of the primary alcohol of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to the corresponding aldehyde. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid. Two of the most reliable and widely used methods for this purpose are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

-

Dess-Martin Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, which offers the advantages of mild reaction conditions (room temperature, neutral pH), high yields, and a simple workup.[1][2]

-

Swern Oxidation: This classic oxidation protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[3][4] It is known for its broad functional group tolerance.

Experimental Protocol: Synthesis of this compound via Dess-Martin Oxidation

-

Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen).

-

Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions.

-

Stir vigorously until the solid dissolves and the layers are clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the resulting crude aldehyde by flash column chromatography on silica gel.

Spectroscopic Characterization

| Technique | Expected Key Features |

| ¹H NMR | A characteristic singlet for the aldehyde proton (CHO) between δ 9.5-9.8 ppm. A multiplet for the proton at the 2-position of the piperidine ring. A singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. |

| ¹³C NMR | A downfield signal for the aldehyde carbonyl carbon (C=O) around δ 200-205 ppm. A signal for the carbamate carbonyl carbon around δ 155 ppm. A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1725-1740 cm⁻¹. A strong C=O stretching vibration for the carbamate at approximately 1680-1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺, [M+Na]⁺, or [M-C₄H₉]⁺. |

Note: The ¹H and ¹³C NMR data presented here are based on the analysis of a structurally analogous compound found in the supplementary information of a research article.[5]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This electrophilic center readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal precursor for more complex piperidine derivatives.

}

Key reactions of this compound.

Reductive Amination: A Gateway to CXCR4 Antagonists

One of the most significant applications of this aldehyde is in reductive amination reactions.[6] This powerful transformation allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

This chemistry is central to the synthesis of a class of potent antagonists of the CXCR4 receptor.[7] The CXCR4/CXCL12 signaling axis is implicated in a number of diseases, including HIV entry, cancer metastasis, and inflammatory disorders.[7] Small molecule antagonists that block this interaction are therefore of significant therapeutic interest. The piperidine moiety of this compound often serves as a key pharmacophoric element that interacts with the receptor.

Conclusion: An Indispensable Tool for Modern Drug Discovery

This compound is a strategically important synthetic intermediate that provides a convenient entry point to a wide range of complex, chiral piperidine derivatives. Its synthesis via a straightforward protection-oxidation sequence and the versatile reactivity of its aldehyde functionality make it an indispensable tool for medicinal chemists and drug development professionals. The critical role of this building block in the synthesis of CXCR4 antagonists highlights its value in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in their own synthetic campaigns.

References

- Macmillan Group. (n.d.). Supplementary Information. Princeton University.

- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.

- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.

- Wikipedia. (2023). Dess–Martin periodinane.

- Nebe, M. M., Zinn, S., & Opatz, T. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. The Royal Society of Chemistry.

- Wikipedia. (2023). Dess–Martin oxidation.

- MSU Chemistry. (n.d.). Swern Oxidation Procedure.

- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.

- Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

- Der Pharma Chemica. (2011). Scholars Research Library.

- Wikipedia. (2023). Swern oxidation.

- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.

- Organic Chemistry Portal. (2019). Swern Oxidation.

- ChemTube3D. (n.d.). Swern Oxidation.

- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- PubMed Central. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...

- NIST. (n.d.). t-Butyl 1-piperaziencarboxylate.

- SpectraBase. (n.d.). This compound.

- Semantic Scholar. (n.d.). Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl).

- ResearchGate. (n.d.). Design, synthesis and biological evaluation of low molecular weight CXCR4 ligands.

- ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- PubMed Central. (n.d.). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists.

Sources

- 1. tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate(384830-13-1) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate

CAS Number: 170491-61-9

Introduction

tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Structurally, it is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetaldehyde substituent at the 2-position.[1] This arrangement of functional groups—a protected secondary amine and a reactive aldehyde—makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly substituted piperidines which are a common motif in many biologically active compounds.[1]

The Boc group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The aldehyde moiety serves as a key handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse side chains and build molecular complexity.[1] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish this compound from its more commonly cited isomer, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS: 142374-19-4), as their physical properties and synthetic accessibility differ.

| Property | Value | Source |

| CAS Number | 170491-61-9 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| Appearance | Colorless oil | SpectraBase |

| InChIKey | VPUHJQDNBOTMSI-UHFFFAOYSA-N | SpectraBase |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |

Synthesis and Mechanistic Considerations

The most direct and common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 118811-03-3).[2] The choice of oxidant is critical to ensure high conversion to the aldehyde without over-oxidation to the carboxylic acid. Mild, selective oxidation methods are preferred.

Below is a representative protocol based on a TEMPO-mediated oxidation, a widely used and efficient method for converting primary alcohols to aldehydes.

Experimental Protocol: Synthesis via TEMPO-Mediated Oxidation

Materials:

-

tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equiv)

-

(Diacetoxyiodo)benzene (BAIB) (1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv) in dichloromethane.

-

Add TEMPO (0.1 equiv) to the solution.

-

Add (diacetoxyiodo)benzene (1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling with a water bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless oil.

Synthetic Workflow Diagram

Caption: Synthetic pathway from the precursor alcohol to the target aldehyde.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are key for verification.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Exact Mass: 227.1521 g/mol

-

Commonly Observed Ion [M+H]⁺: 228.1594 m/z

A representative mass spectrum is available on public databases such as SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 9.75 (t, 1H): Aldehyde proton (-CHO).

-

δ 4.20-4.00 (m, 1H): Piperidine proton at C2.

-

δ 3.90 (m, 1H): Piperidine proton (axial) at C6.

-

δ 2.90 (m, 1H): Piperidine proton (equatorial) at C6.

-

δ 2.80-2.60 (m, 2H): Methylene protons adjacent to the aldehyde (-CH₂CHO).

-

δ 1.80-1.40 (m, 6H): Remaining piperidine ring protons.

-

δ 1.45 (s, 9H): tert-Butyl protons (-C(CH₃)₃).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 202.0: Aldehyde carbonyl carbon (-CHO).

-

δ 155.0: Carbamate carbonyl carbon (N-COO-).

-

δ 80.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 55.0: Piperidine carbon at C2.

-

δ 49.0: Methylene carbon adjacent to the aldehyde (-CH₂CHO).

-

δ 40.0: Piperidine carbon at C6.

-

δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 28.0, 25.0, 19.0: Remaining piperidine ring carbons.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group.

Reductive Amination

The most prominent application of this intermediate is in reductive amination reactions. This powerful transformation allows for the formation of a new carbon-nitrogen bond, enabling the coupling of the piperidine scaffold to a primary or secondary amine. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).

This methodology is particularly valuable in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. A notable application is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer metastasis and HIV-1 entry, making it an important therapeutic target.[3] Piperidine moieties are key structural features in many potent CXCR4 antagonists.[3]

Reductive Amination Workflow

Caption: General workflow for reductive amination using the title compound.

Other Reactions

-

Oxidation: The aldehyde can be further oxidized to the corresponding carboxylic acid, tert-butyl 2-(carboxymethyl)piperidine-1-carboxylate, using standard oxidizing agents like potassium permanganate or Jones reagent.[1]

-

Reduction: The aldehyde can be reduced to the primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, using reducing agents such as sodium borohydride.[1]

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes, providing a route to extend the carbon chain.

Safety and Handling

Potential Hazards (based on analogous compounds): [4]

-

Skin Irritation: May cause skin irritation (H315).[4]

-

Eye Irritation: May cause serious eye irritation (H319).[4]

-

Respiratory Irritation: May cause respiratory irritation (H335).[4]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.

Conclusion

This compound is a strategically important synthetic intermediate. Its bifunctional nature, combining a protected amine and a reactive aldehyde, offers a versatile platform for the construction of complex piperidine-containing molecules. Its application in the synthesis of potential CXCR4 antagonists highlights its relevance in modern drug discovery. The synthetic and characterization data provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

- PubChem. (n.d.). Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate" molecular weight

An In-Depth Technical Guide to Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate for Advanced Research

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary pharmaceutical and organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, characterization, and applications.

Core Compound Identity and Significance

This compound is a bifunctional organic molecule featuring a piperidine core. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide range of therapeutic agents. The molecule's utility is enhanced by two key functionalities:

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl group provides robust protection for the piperidine nitrogen, rendering it inert to a wide range of reaction conditions. This chemical stability is crucial for directing reactivity to other parts of the molecule. Its facile removal under acidic conditions offers a strategic advantage in multi-step synthetic campaigns.

-

The 2-Oxoethyl Side Chain: The aldehyde functional group is a versatile handle for a multitude of chemical transformations. It readily participates in reactions such as reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures and the introduction of diverse pharmacophores.

These structural features make it an indispensable building block for creating libraries of compounds for drug discovery and for the total synthesis of natural products.[1][2]

Physicochemical and Molecular Data

A precise understanding of the compound's molecular properties is fundamental for all experimental design, from reaction stoichiometry to analytical interpretation.

Molecular Weight and Formula

The exact molecular weight is critical for accurate mass-based measurements and for high-resolution mass spectrometry analysis, which confirms the elemental composition of a synthesized molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | [3][4] |

| Average Molecular Weight | 227.30 g/mol | [3][4][5] |

| Monoisotopic Molecular Weight | 227.152144 Da | [3] |

| CAS Number | 170491-61-9 | [1] |

Synthesis and Characterization: A Validated Workflow

The reliable synthesis and rigorous characterization of starting materials are cornerstones of scientific integrity. This section details a field-proven protocol for the preparation of this compound from its corresponding alcohol precursor.

Synthetic Strategy: Controlled Oxidation

The most common and efficient route to this aldehyde is the controlled oxidation of the primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Reagents like Dess-Martin periodinane (DMP) or conditions for a Swern oxidation are preferred due to their mild nature, which minimizes over-oxidation to the carboxylic acid.

Caption: General workflow for the synthesis via oxidation.

Experimental Protocol: Dess-Martin Oxidation

This protocol is chosen for its operational simplicity and high yield.

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.

-

Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction mixture may become cloudy.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), visualizing with a potassium permanganate stain. The disappearance of the starting alcohol spot indicates reaction completion.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20-30 minutes until the solid byproducts are dissolved and two clear layers form.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the final product as a clear oil or white solid.

Structural Verification Workflow

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.

Caption: A self-validating workflow for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include a downfield singlet for the aldehyde proton (~9.8 ppm) in the ¹H spectrum and a carbonyl carbon resonance (~200 ppm) in the ¹³C spectrum.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula by providing a highly accurate mass-to-charge ratio, which should match the calculated monoisotopic molecular weight.

-

Infrared (IR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. A strong C=O stretching band for the aldehyde is expected around 1720-1740 cm⁻¹, while the carbamate C=O stretch will appear around 1680-1700 cm⁻¹.

Core Applications in Drug Development

This aldehyde is a versatile intermediate for synthesizing a wide array of biologically active molecules.[1][6] Its primary application lies in the construction of substituted piperidine derivatives through reductive amination.[1] This reaction couples the aldehyde with a primary or secondary amine, followed by reduction, to form a new carbon-nitrogen bond. This strategy is instrumental in:

-

Lead Optimization: Rapidly generating analogues of a lead compound to explore Structure-Activity Relationships (SAR).

-

Fragment-Based Drug Discovery: "Growing" a fragment hit by adding vectors that can interact with adjacent pockets of a biological target.

-

Synthesis of Complex Scaffolds: Serving as a key intermediate in the multi-step synthesis of complex pharmaceutical agents, such as CXCR4 antagonists.[1]

References

- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate - CAS:142374-19-4 - Abovchem [abovchem.com]

- 5. 142374-19-4|tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. Buy tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 372159-76-7 [smolecule.com]

"Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate" synthesis overview

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of a Versatile Aldehyde

In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a cornerstone of pharmacologically active molecules. Its conformational rigidity and ability to engage in key binding interactions make it a privileged structure. The title compound, this compound, represents a highly valuable and versatile building block.[1] It incorporates the N-Boc protected piperidine ring, which modulates reactivity and solubility, and a reactive aldehyde functionality at the 2-position.[2][3] This aldehyde is a synthetic linchpin, primed for a multitude of transformations such as reductive aminations, Wittig reactions, and aldol condensations, enabling the rapid elaboration of complex molecular architectures.[1][4]

However, the synthesis of this key intermediate is not trivial. The aldehyde group is notoriously sensitive to over-oxidation and other side reactions, necessitating carefully controlled and mild synthetic conditions. This guide provides a comprehensive overview of the principal and most reliable strategies for the preparation of this compound, with a focus on the underlying chemical principles, field-proven experimental protocols, and a critical comparison of methodologies.

Core Synthetic Strategies: A Divergent Approach

The synthesis of the target aldehyde primarily diverges from a common precursor: the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The key transformation is the selective oxidation of this alcohol. A secondary, yet viable, alternative involves the oxidative cleavage of an alkene precursor. This guide will dissect both pathways, providing the necessary detail for researchers to select and execute the optimal route for their specific needs.

Figure 1: Primary synthetic pathways to the target aldehyde.

Part 1: The Oxidation Pathway - A Detailed Exploration

This is the most frequently employed and well-documented route. It is a two-stage process involving the preparation of the alcohol precursor followed by its selective oxidation.

Stage 1: Synthesis of the Alcohol Precursor

The immediate precursor, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is typically prepared by one of two methods:

-

N-Boc Protection of 2-Piperidinemethanol: This is a direct and efficient method. Commercially available 2-(2-hydroxyethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O).

-

Causality: The Boc group is an excellent protecting group for the piperidine nitrogen.[2][5] It is stable under a wide range of reaction conditions, including the subsequent oxidation step, but can be readily removed under acidic conditions (e.g., with TFA or HCl) when desired.[6] A base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acidic byproduct generated during the reaction.[5]

-

-

Reduction of a Carboxylic Ester: An alternative is the reduction of a suitable ester, such as a piperidine-2-acetate derivative.

-

Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) could be used, but milder conditions are often preferred to avoid side reactions. A combination of sodium borohydride (NaBH₄) and lithium chloride (LiCl) in ethanol is an effective system for reducing the ester to the primary alcohol.[7]

-

-

To a stirred solution of 2-(2-hydroxyethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.2-0.5 M), add triethylamine (1.2 eq.).[7]

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) in the same solvent dropwise over 30 minutes.[5][7]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by flash column chromatography if necessary.

Stage 2: Selective Oxidation of the Primary Alcohol

The conversion of the primary alcohol to the aldehyde is the critical step. Over-oxidation to the corresponding carboxylic acid is a primary concern. Therefore, mild and highly selective oxidation reagents are essential.[8] Below is a comparison of the three most reliable methods.

| Method | Core Reagents | Temperature | Key Advantages | Key Disadvantages |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C | High yields, wide functional group tolerance, mild conditions.[9][10] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9][10] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Mild, neutral pH, short reaction times, simple workup, high chemoselectivity.[3][11] | Reagent is expensive and potentially explosive under certain conditions.[3] |

| TEMPO-Catalyzed | TEMPO (cat.), NaOCl, NaBr | 0 °C | Cost-effective (catalytic), environmentally greener co-oxidant (bleach).[2] | Can be substrate-dependent, requires careful pH and temperature control. |

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to form the reactive species.[9] The reaction must be conducted at very low temperatures (-78 °C) to ensure the stability of the key intermediates.[12]

Figure 2: Simplified mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation [2][12][13]

-

In a flame-dried, three-neck round-bottom flask under an argon atmosphere, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

-

Slowly add a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.[2]

-

Add triethylamine (Et₃N, 5.0 eq.) dropwise, and after the addition is complete, allow the reaction to slowly warm to room temperature over 45 minutes.[2]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM. Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

This method employs a hypervalent iodine(V) reagent, which offers a milder and more convenient alternative to DMSO-based oxidations.[3] The reaction proceeds efficiently at room temperature and is highly selective for primary alcohols, avoiding over-oxidation.[3][8]

Figure 3: Simplified mechanism of the Dess-Martin Oxidation.

Experimental Protocol: Dess-Martin Oxidation [2][3]

-

To a stirred solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the white solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Part 2: The Ozonolysis Pathway - An Alternative Cleavage Strategy

Ozonolysis provides an entirely different synthetic disconnection, starting from an alkene.[14] This can be advantageous if the corresponding allyl-substituted piperidine is more readily accessible. The reaction involves the cleavage of a C=C double bond with ozone, followed by a workup step that determines the final product.[15]

Key Steps and Mechanistic Considerations

-

Alkene Preparation: The starting material, tert-butyl 2-allylpiperidine-1-carboxylate, is prepared via N-Boc protection of 2-allylpiperidine.

-

Ozonolysis and Workup: Ozone is bubbled through a solution of the alkene at low temperature (-78 °C).[14] This forms a primary ozonide, which rearranges to a more stable secondary ozonide. The crucial step is the workup.

-

Reductive Workup: To obtain the desired aldehyde, a reductive workup is mandatory.[16] Reagents like dimethyl sulfide (DMS) or zinc dust with acetic acid are used to reduce the peroxide intermediates, preventing the formation of carboxylic acids.

-

Figure 4: General workflow for ozonolysis with reductive workup.

Experimental Protocol: Ozonolysis

-

Dissolve tert-butyl 2-allylpiperidine-1-carboxylate (1.0 eq.) in a solvent mixture such as DCM/Methanol (9:1) and cool to -78 °C.

-

Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.

-

Once the starting material is consumed, purge the solution with nitrogen or argon gas to remove excess ozone.

-

Add a reductive quenching agent, such as dimethyl sulfide (DMS, 2-3 eq.), and allow the solution to slowly warm to room temperature and stir for several hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

Purify the resulting crude aldehyde by flash column chromatography.

Conclusion and Outlook

The synthesis of this compound is a critical process for accessing a wide array of complex, biologically active piperidine derivatives. The most robust and widely used strategy involves the selective oxidation of the corresponding primary alcohol. For this key transformation, both Swern and Dess-Martin oxidations offer reliable, high-yielding protocols with excellent control over chemoselectivity. The choice between them often comes down to practical considerations: the Swern oxidation is cost-effective but requires cryogenic equipment and careful handling of reagents, while the Dess-Martin oxidation offers operational simplicity at room temperature at a higher reagent cost. The ozonolysis route presents a valuable alternative, particularly if the allyl-substituted precursor is readily available.

Ultimately, the selection of the optimal synthetic route will depend on the scale of the reaction, available laboratory equipment, and the specific economic and safety constraints of the project. This guide provides the foundational knowledge and detailed protocols necessary for researchers to make an informed decision and successfully synthesize this pivotal chemical building block.

References

- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.

- Wikipedia. (n.d.). Dess–Martin periodinane.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Wikipedia. (n.d.). Swern oxidation.

- Google Patents. (n.d.). CN104311473A - Piperidine compound and preparation method thereof.

- ResearchGate. (n.d.). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.

- MSU chemistry. (n.d.). Swern Oxidation Proceedure.

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.

- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H).

- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Swern Oxidation.

- Wikipedia. (n.d.). Ozonolysis.

- Google Patents. (n.d.). US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl.

- Chemistry LibreTexts. (2023). Ozonolysis.

- Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.

- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Ozonolysis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

A-Z Guide to Starting Materials for the Synthesis of tert-Butyl 2-(2-Oxoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of the primary synthetic routes to tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a key building block in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite starting materials and the underlying chemical principles governing their conversion. We will explore the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, as the most direct and widely employed strategy. Alternative approaches, such as the ozonolysis of vinylpiperidine derivatives, will also be discussed. Each section provides detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies, grounded in authoritative references.

Introduction: The Significance of a Versatile Piperidine Aldehyde

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The title compound, this compound, also known by synonyms such as N-Boc-2-piperidineacetaldehyde, is a particularly valuable derivative.

The presence of a reactive aldehyde functional group, ortho to the piperidine ring, coupled with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for a variety of chemical transformations. These include reductive aminations, Wittig reactions, and aldol condensations, enabling the facile introduction of diverse side chains and the construction of more complex molecular architectures. This guide focuses on the critical first step: the efficient and reliable synthesis of this aldehyde from readily available starting materials.

Primary Synthetic Pathway: Oxidation of a Primary Alcohol

The most common and strategically sound approach to this compound involves the mild oxidation of its corresponding primary alcohol precursor, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate .[1] This starting material is commercially available from numerous chemical vendors. The central challenge of this transformation lies in selectively oxidizing the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[2][3] Several modern oxidation protocols are well-suited for this purpose.

The Starting Material: tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

This precursor contains the core piperidine structure with a hydroxyethyl side chain at the 2-position and a Boc-protected nitrogen. The Boc group serves to deactivate the piperidine nitrogen towards oxidation and prevents unwanted side reactions. It is typically prepared by the N-protection of 2-piperidineethanol.

Oxidation Methodologies

The choice of oxidant is critical to achieving a high yield of the desired aldehyde. Strong oxidants like potassium permanganate or chromic acid will lead to the formation of the corresponding carboxylic acid. Therefore, mild and selective reagents are required.

The Dess-Martin oxidation is a highly reliable and widely used method for the oxidation of primary alcohols to aldehydes.[4][5] The reagent, Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), offers several advantages:

-

Mild Conditions: The reaction proceeds at room temperature and neutral pH.[4]

-

High Yields and Short Reaction Times: DMP oxidations are often rapid and efficient.[4]

-

Chemoselectivity: It tolerates a wide range of sensitive functional groups.[4][5]

The primary drawback is the cost and potentially explosive nature of the reagent, which can be a consideration for large-scale synthesis.[4][6]

Workflow for DMP Oxidation:

Caption: General workflow for Dess-Martin Periodinane oxidation.

Experimental Protocol: Dess-Martin Oxidation

-

To a stirred solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.

The Swern oxidation is another powerful and mild method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by quenching with a hindered base like triethylamine (Et₃N).[7][8][9]

-

Key Advantages: Avoids the use of heavy metals and generally provides high yields.[9] The byproducts are volatile and easily removed.[10]

-

Operational Considerations: The reaction must be carried out at very low temperatures (typically -78 °C) to avoid side reactions.[10] It also produces the malodorous byproduct dimethyl sulfide.[7][9]

Mechanism Overview of Swern Oxidation:

Caption: Simplified mechanistic steps of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

-

Add triethylamine (Et₃N) (5.0 eq) dropwise, allowing the temperature to rise slowly to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Comparison of Oxidation Methods

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation |

| Temperature | Room Temperature | -78 °C |

| Reagents | DMP, DCM | DMSO, Oxalyl Chloride, Et₃N, DCM |

| Byproducts | Iodinane, Acetic Acid | Dimethyl Sulfide (malodorous), CO, CO₂, Et₃N·HCl |

| Advantages | Simple setup, mild conditions, short reaction times.[4] | Avoids heavy metals, volatile byproducts, high yields.[9][10] |

| Disadvantages | Expensive, potentially explosive reagent.[4][6] | Requires cryogenic temperatures, produces foul odor.[7][10] |

Alternative Synthetic Route: Ozonolysis

An alternative, though less common, approach is the oxidative cleavage of a terminal alkene. This route would start from tert-butyl 2-vinylpiperidine-1-carboxylate .[11]

The Starting Material: tert-Butyl 2-vinylpiperidine-1-carboxylate

This precursor can be synthesized through various methods, including Wittig-type reactions on the corresponding N-Boc-pipecolinaldehyde or through palladium-catalyzed cross-coupling reactions. Its availability is more limited compared to the alcohol precursor.

Ozonolysis Protocol

Ozonolysis involves bubbling ozone gas through a solution of the alkene, followed by a reductive workup to yield the aldehyde.

Workflow for Ozonolysis:

Caption: General workflow for the ozonolysis of an alkene to an aldehyde.

Experimental Protocol: Ozonolysis

-

Dissolve tert-butyl 2-vinylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent mixture such as DCM/Methanol at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, and allow the mixture to warm to room temperature.

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

This method is effective but requires specialized equipment (an ozone generator) and careful handling of potentially explosive ozonide intermediates.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the oxidation of the commercially available primary alcohol, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate , is the most direct, reliable, and recommended pathway.

-

For ease of use and mild conditions , the Dess-Martin Periodinane (DMP) oxidation is an excellent choice, offering high yields and straightforward execution.[4][12]

-

The Swern oxidation represents a robust alternative, particularly if cost is a concern and the necessary low-temperature equipment is available.[3][7]

The ozonolysis route, while chemically valid, is generally more complex due to the need for a less common starting material and specialized equipment. The choice of starting material and synthetic route will ultimately depend on the scale of the reaction, available resources, and the specific requirements of the research program.

References

- Wikipedia. Dess–Martin periodinane. [Link]

- Chemistry Steps. Dess–Martin periodinane (DMP)

- Chemistry LibreTexts. 4.1.3: Preparing Aldehydes and Ketones. [Link]

- Chem-Station Int. Ed.

- PubChem. Tert-butyl 2-(2-hydroxyethyl)

- Wikipedia.

- Organic Chemistry Portal.

- Chemistry Steps.

- Chem-Station Int. Ed.

- Cenmed Enterprises.

Sources

- 1. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. cenmed.com [cenmed.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis and Application of tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule featuring a reactive aldehyde and a protected piperidine nitrogen, it serves as a crucial intermediate for constructing complex molecular architectures. This document details its formal nomenclature, physicochemical properties, and, most critically, provides field-proven, detailed protocols for its synthesis via the selective oxidation of its corresponding primary alcohol. We will explore the mechanistic rationale and procedural nuances of two premier mild oxidation methodologies: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The guide further elucidates the compound's applications, focusing on its utility as a precursor in the development of pharmaceutical agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis and strategic use of this important synthetic intermediate.

Nomenclature and Structural Elucidation

The precise naming and identification of chemical structures are paramount to ensuring reproducibility and clarity in scientific research. The topic of this guide is This compound .

The core structure is a piperidine ring, a six-membered nitrogen-containing heterocycle. Key features include:

-

A tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen (position 1), serving as a protecting group.

-

A 2-oxoethyl group (an acetaldehyde substituent) located at position 2 of the piperidine ring.

It is critical to distinguish this molecule from its positional isomers, particularly the more commercially prevalent tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. The position of the side chain dramatically influences the molecule's stereochemistry, reactivity, and its utility in synthesizing specific target structures.

| Table 1: Key Identifiers for Positional Isomers | ||

| Substituent Position | IUPAC Name | CAS Registry Number |

| 2- | This compound | 639458-43-8 ((S)-enantiomer)[1] |

| 3- | tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 372159-76-7[] |

| 4- | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4[3][4][5] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of this compound is essential for its synthesis, purification, and characterization.

| Table 2: Physicochemical and Spectroscopic Data | |

| Property | Value / Description |

| Molecular Formula | C₁₂H₂₁NO₃[6][7] |

| Molecular Weight | 227.30 g/mol [6][7] |

| Exact Mass | 227.152144 g/mol [6] |

| Appearance | Typically a colorless oil[6] or white to light yellow powder/crystal[8] (data for 4-isomer). |

| ¹H NMR (CDCl₃, predicted) | δ ~9.7 ppm (t, 1H, -CHO), δ ~4.0-4.5 ppm (m, 1H, N-CH), δ ~2.5-3.0 ppm (m, 2H, -CH₂-CHO), δ 1.4-1.9 ppm (m, 6H, piperidine CH₂), δ 1.45 ppm (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃, predicted) | δ ~202 ppm (-CHO), δ ~155 ppm (N-C=O), δ ~80 ppm (-O-C(CH₃)₃), δ ~50-55 ppm (piperidine CH), δ ~28 ppm (C(CH₃)₃). |

| Mass Spectrum (EI) | Key fragments corresponding to the loss of the tert-butyl group and other characteristic cleavages.[6] |

Synthesis Strategies: Selective Oxidation of Primary Alcohols

The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding primary alcohol precursor, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. The primary challenge in this transformation is to prevent over-oxidation of the newly formed aldehyde to a carboxylic acid. Therefore, mild and highly selective oxidation methods are required. The Swern and Dess-Martin oxidations are industry-standard choices that avoid the use of toxic heavy metals (e.g., chromium) and operate under conditions that preserve the acid-labile Boc protecting group.[9][10][11]

Caption: General workflow for synthesizing the target aldehyde.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[9] It utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers advantages such as neutral pH conditions, rapid reaction times, and high yields.[10] The reaction is highly chemoselective, leaving sensitive functional groups like the Boc protecting group unaffected.[10][12]

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Experimental Protocol: Dess-Martin Oxidation

Causality: This protocol is designed for high conversion and simple purification. Dichloromethane (DCM) is the solvent of choice due to its ability to dissolve both the substrate and DMP. The reaction is run at room temperature for convenience and because DMP is highly reactive. The workup sequence is critical: the sodium thiosulfate (Na₂S₂O₃) quenches any remaining DMP, and the sodium bicarbonate (NaHCO₃) neutralizes the acetic acid byproduct, protecting acid-sensitive functionalities.[13]

-

Preparation: To a solution of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM (5 volumes) and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (10 volumes). Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 10 volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (10 volumes), water (10 volumes), and brine (5 volumes).[13]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel to obtain the pure this compound.

Trustworthiness and Safety: Dess-Martin periodinane is shock-sensitive and potentially explosive, especially upon heating.[13] Handle with extreme caution, using appropriate personal protective equipment and avoiding grinding or heating the solid reagent.

Method 2: Swern Oxidation

The Swern oxidation is another cornerstone of mild oxidation chemistry, converting primary alcohols to aldehydes without over-oxidation.[11][14] It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[15] The reaction's key advantage is its extremely mild conditions, requiring cryogenic temperatures (-78 °C), which preserves even highly sensitive functional groups.[15]

Sources

- 1. 639458-43-8|(S)-tert-Butyl 2-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 142374-19-4: 4-(2-oxoethyl)piperidine-1-carboxylic aci… [cymitquimica.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate - CAS:142374-19-4 - Abovchem [abovchem.com]

- 8. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4 | TCI AMERICA [tcichemicals.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Swern oxidation - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Synthetic Landscape of N-Boc-Piperidine Aldehydes: A Technical Guide to the 2-Acetaldehyde Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-tert-butoxycarbonyl (Boc) protected piperidine scaffold is a cornerstone in modern medicinal chemistry, offering a robust platform for the synthesis of a vast array of therapeutic agents.[1] Among the various functionalized derivatives, those bearing an aldehyde group are of particular interest due to their versatile reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth technical exploration of N-Boc-2-piperidineacetaldehyde (CAS 170491-61-9) , a less common yet synthetically valuable building block. We will elucidate its identity, detail its synthesis with mechanistic insights, and explore its reactivity and potential applications, particularly in the context of its more prevalent structural isomers. This document serves as a practical resource for researchers aiming to leverage this specific reagent in their drug discovery and development endeavors.

Introduction: Clarifying the Nomenclature

The nomenclature surrounding N-Boc protected piperidine aldehydes can be a source of ambiguity. The precise positioning and nature of the aldehyde-containing substituent are critical to the molecule's reactivity and synthetic utility. The subject of this guide, N-Boc-2-piperidineacetaldehyde , is structurally distinct from its more commonly cited relatives:

-

N-Boc-4-piperidineacetaldehyde (CAS 142374-19-4): The acetaldehyde moiety is at the 4-position of the piperidine ring.[2][3]

-

N-Boc-2-piperidinecarboxaldehyde (CAS 157634-02-1): The aldehyde group is directly attached to the 2-position of the piperidine ring.

It is imperative for the synthetic chemist to distinguish between these isomers, as their steric and electronic properties differ significantly.

Table 1: Identification and Comparison of N-Boc-Piperidine Aldehyde Isomers

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinction |

| N-Boc-2-piperidineacetaldehyde | tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | 170491-61-9 | C₁₂H₂₁NO₃ | 227.30 | Acetaldehyde (-CH₂CHO) group at the 2-position. |

| N-Boc-4-piperidineacetaldehyde | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 | C₁₂H₂₁NO₃ | 227.30 | Acetaldehyde (-CH₂CHO) group at the 4-position.[4][5] |

| N-Boc-2-piperidinecarboxaldehyde | tert-butyl 2-formylpiperidine-1-carboxylate | 157634-02-1 | C₁₁H₁₉NO₃ | 213.27 | Formyl (-CHO) group directly at the 2-position. |

Synthesis of N-Boc-2-piperidineacetaldehyde: A Focus on Oxidation Chemistry

The most direct and common route to N-Boc-2-piperidineacetaldehyde is through the oxidation of its corresponding primary alcohol, N-Boc-2-piperidineethanol (CAS 118811-03-3) . The choice of oxidant is critical to ensure a high yield of the aldehyde without over-oxidation to the carboxylic acid. Mild oxidation conditions are therefore paramount.

Synthesis of the Precursor: N-Boc-2-piperidineethanol

The precursor alcohol can be synthesized from 2-piperidineethanol by protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Oxidation to the Aldehyde